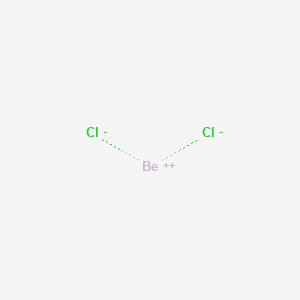

Beryllium chloride

Beschreibung

Significance in Contemporary Inorganic and Organometallic Chemistry

The importance of beryllium dichloride in modern chemical research is multifaceted, primarily revolving around its function as a potent Lewis acid and as a fundamental precursor to a wide range of beryllium-containing compounds. Its electron-deficient nature makes it a valuable catalyst and reagent in various chemical transformations. chemguide.co.uknih.gov

As a Lewis acid, beryllium dichloride can accept electron pairs, a property that underpins its use as a catalyst in reactions like the Friedel-Crafts acylation and alkylation. wikipedia.orgsamaterials.com This catalytic activity is analogous to that of more common Lewis acids like aluminum chloride.

Furthermore, beryllium dichloride is an indispensable starting material for the synthesis of organoberyllium compounds. libretexts.orgwikipedia.org These reactions typically involve the alkylation or arylation of BeCl₂ with organolithium, Grignard, or other organometallic reagents. The resulting organoberyllium compounds are subjects of ongoing research due to their unique structural and bonding characteristics. Recent advancements have seen a renewed interest in beryllium chemistry, partly driven by the development of sterically encumbered ligands and N-heterocyclic carbenes (NHCs) that can stabilize reactive beryllium species. rsc.org This has led to the synthesis of novel low-oxidation-state beryllium compounds and species containing beryllium-beryllium bonds, expanding the frontiers of main group chemistry. rsc.orgox.ac.uk

Historical Context and Evolution of Research Perspectives

The history of beryllium dichloride is intrinsically linked to the discovery and isolation of beryllium metal. While the element was first identified as an oxide by Louis-Nicolas Vauquelin in 1798 from the minerals beryl (B75158) and emerald, it was not until 1828 that the metal was isolated. ox.ac.ukaskfilo.com This breakthrough was independently achieved by Friedrich Wöhler and Antoine Bussy, who both employed the reduction of anhydrous beryllium chloride with potassium metal. bionity.comquora.com This early work established this compound as a key intermediate in beryllium metallurgy.

The understanding of beryllium dichloride's structure has also evolved significantly over time. Early research had to reconcile its relatively low boiling point, which suggested covalent character, with its high melting point. chemguide.co.uk It is now understood that in the gas phase, beryllium dichloride exists as a linear monomer (Cl-Be-Cl) and a bridged dimer. wikipedia.org This linear monomeric structure is a classic example used in VSEPR theory. wikipedia.org In the solid state, however, it adopts a polymeric structure with each beryllium atom tetrahedrally coordinated to four bridging chlorine atoms. chemguide.co.ukquora.com This structural versatility, dependent on the physical state, has been a key area of research, illustrating the compound's complex bonding behavior, which lies on the borderline between covalent and ionic. youtube.com

Scope and Research Trajectories of Beryllium Dichloride Chemistry

Current and future research involving beryllium dichloride is charting new territories in inorganic and materials science. The toxicity of beryllium compounds has historically limited the exploration of its chemistry, making it one of the less studied non-radioactive elements. rsc.org However, modern synthetic techniques and a deeper theoretical understanding are enabling new avenues of investigation.

A significant research trajectory is the synthesis and characterization of low-valent beryllium compounds. rsc.orgnih.gov Theoretical studies have suggested the stability of Be(I) and even Be(0) complexes, and recent experimental work has led to the synthesis of complexes containing beryllium in a formal zero oxidation state, stabilized by carbene ligands. ox.ac.ukumich.edu These findings challenge the traditional view of beryllium's +2 oxidation state and open up possibilities for novel reactivity.

The use of beryllium dichloride as a precursor for advanced materials is another active area of research. Beryllium-containing materials are critical in aerospace, nuclear, and electronics industries due to their unique properties like low density, high thermal conductivity, and transparency to X-rays. dcceew.gov.ausamaterials.com Research into new methods for preparing high-purity this compound is ongoing, as it is a direct raw material for producing high-purity beryllium metal and organoberyllium compounds used in these high-tech applications. google.com

Furthermore, computational and theoretical studies continue to probe the fundamental nature of the "beryllium bond"—the interaction between the electron-deficient beryllium center in BeCl₂ and various Lewis bases. nih.gov These studies provide insights into its reactivity and guide the rational design of new catalysts and materials. The interplay between experimental synthesis and theoretical calculations is expected to drive future discoveries in the rich and complex chemistry of beryllium dichloride.

Data Tables

Table 1: Physical and Chemical Properties of Beryllium Dichloride

| Property | Value |

| Chemical Formula | BeCl₂ |

| Molar Mass | 79.918 g/mol |

| Appearance | White to faintly yellow crystalline solid |

| Melting Point | 415 °C |

| Boiling Point | 520 °C |

| Density | 1.9 g/cm³ (solid) |

| Solubility in Water | 15.1 g/100 mL (20°C) |

| Molecular Shape (Gas Phase) | Linear |

Data sourced from Bionity and PubChem. bionity.comnih.gov

Table 2: Structural Characteristics of Beryllium Dichloride in Different Phases

| Phase | Hybridization of Be | Coordination of Be | Be-Cl Bond Angle | Structure |

| Gas (High Temp) | sp | 2 | 180° | Monomeric, Linear |

| Gas (Lower Temp) | sp² | 3 | ~98° (in bridge) | Dimeric, Bridged |

| Solid | sp³ | 4 | ~109.5° (tetrahedral) | Polymeric Chain |

Data compiled from various chemical education and research sources. libretexts.orgunacademy.com

Structure

2D Structure

Eigenschaften

CAS-Nummer |

7787-47-5 |

|---|---|

Molekularformel |

BeCl2 |

Molekulargewicht |

79.92 g/mol |

IUPAC-Name |

beryllium;dichloride |

InChI |

InChI=1S/Be.2ClH/h;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

LWBPNIJBHRISSS-UHFFFAOYSA-L |

Verunreinigungen |

Beryllium chloride-purities: 97-99.5%; impurities (mg/kg): Al, 50; Fe, 100; Si, 30; Cd, 10; Ni, 120; Cu, 10; Co, 10; Zn, 10; Cr, 10; Mn, 10; Mg, 150. |

SMILES |

[Be+2].[Cl-].[Cl-] |

Kanonische SMILES |

[Be+2].[Cl-].[Cl-] |

Siedepunkt |

968 °F at 760 mm Hg (sublimes) (USCG, 1999) 482 °C |

Color/Form |

White-yellow orthorhombic crystals White to faintly yellow, orthorhombic crystals or crystalline mass Colorless, deliquescent needles or orthorhombic crystals Crystallizes in asbestos-like matted needles |

Dichte |

1.9 at 77 °F (USCG, 1999) 1.90 g/cu cm 1.9 g/cm³ |

melting_point |

824 °F (USCG, 1999) 415 °C 399 °C |

Andere CAS-Nummern |

7787-47-5 |

Physikalische Beschreibung |

Beryllium chloride is a white to green solid with a sharp odor. (USCG, 1999) COLOURLESS-TO-YELLOW CRYSTALS. |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Löslichkeit |

In water, 71.5 g/100 g water at 25 °C Very soluble in water with evolution of heat Soluble in ethanol, ethyl ether, pyridene; insoluble in benzene, toluene Soluble in carbon disulfide Solubility in water, g/100ml at 25 °C: 71,5 |

Synonyme |

eryllium chloride beryllium chloride ((7)BeCl2) |

Dampfdruck |

1 mm Hg at 291 °C (sublimes) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Routes for Beryllium Dichloride

Classical High-Temperature Synthesis Approaches

Historically, the preparation of beryllium dichloride has relied on energy-intensive methods that require high temperatures to drive the reactions to completion. qsstudy.comatamanchemicals.combrainly.in These classical approaches remain relevant in industrial-scale production.

Direct Halogenation of Beryllium Metal

The direct reaction of beryllium metal with chlorine gas is a fundamental method for synthesizing beryllium dichloride. chemistrytalk.orgqsstudy.comvaia.com This process involves passing chlorine gas over beryllium metal at elevated temperatures, typically around 250°C or higher, to initiate the reaction. The direct combination of the elements leads to the formation of beryllium dichloride. vaia.com

Reaction: Be + Cl₂ → BeCl₂ chemistrytalk.orgbrainly.in

This method is effective but requires careful handling of both beryllium metal and highly reactive chlorine gas at high temperatures. vaia.com

Carbothermal Reduction of Beryllium Oxide

Another established high-temperature method is the carbothermal reduction of beryllium oxide (BeO) in the presence of chlorine. chemistrytalk.orgqsstudy.comchemistryviews.org In this process, a mixture of beryllium oxide and a carbon source, such as carbon, is heated to high temperatures, typically in the range of 870 to 1070 Kelvin, in a stream of chlorine gas. doubtnut.com The carbon acts as a reducing agent, facilitating the conversion of the highly stable beryllium oxide to the chloride.

Reaction: BeO + C + Cl₂ → BeCl₂ + CO chemistrytalk.orgdoubtnut.com

This method is particularly useful for converting beryllium from its oxide form, which is a common intermediate in beryllium extraction processes. nih.gov

Reaction with Hydrogen Chloride

Beryllium metal can also be converted to beryllium dichloride by reacting it with hydrogen chloride gas at high temperatures. qsstudy.comatamanchemicals.combrainly.in This reaction provides an alternative to using elemental chlorine.

Reaction: Be + 2HCl → BeCl₂ + H₂ chemistrytalk.org

Additionally, beryllium oxide can be treated with hydrochloric acid to form an aqueous solution of beryllium chloride. brainly.comchemequations.comshaalaa.com However, to obtain the anhydrous form, subsequent dehydration steps are necessary, as the hydrated salt forms readily in aqueous environments. lookchem.com

Modern and Advanced Synthesis Protocols

Recent research has focused on developing more facile and energy-efficient methods for the synthesis of beryllium dichloride, including protocols that operate under milder conditions and techniques specifically designed to produce the highly sought-after anhydrous form. rsc.orgresearchgate.net

Development of Mild Condition Syntheses

Efforts to avoid harsh reaction conditions have led to the development of syntheses that can be performed at or near room temperature. google.com One such method involves reacting beryllium metal with dry hydrogen chloride gas in a solvent like anhydrous ether. atamanchemicals.comgoogle.com The reaction proceeds at a controlled temperature, for instance, between 40-50°C, to form a this compound etherate solution. atamanchemicals.comgoogle.com The final product can then be isolated and purified. google.com This approach offers a simpler and more controlled route to this compound compared to high-temperature gas-phase reactions. google.com

Researchers have also developed a facile synthesis for anhydrous beryllium halides, including BeCl₂, from the elements under mild conditions. This involves condensing chlorine gas at low temperatures (-77 °C) and then allowing it to react with beryllium powder upon gentle heating. chemistryviews.org

Techniques for Anhydrous Beryllium Dichloride Preparation

The preparation of anhydrous beryllium dichloride is crucial, as the hydrated form is not suitable for many applications, particularly in organometallic synthesis and electrolytic production of beryllium metal. acs.org this compound is highly hygroscopic and readily absorbs moisture from the atmosphere to form a tetrahydrate, BeCl₂·4H₂O. chemistrytalk.orgwikipedia.org

Several techniques are employed to obtain the anhydrous compound:

Purification by Sublimation: For this compound synthesized via methods that may introduce impurities, vacuum sublimation can be used as a purification step to obtain a high-purity anhydrous product. chemistryviews.orgrsc.org

Reaction in Non-aqueous Solvents: Carrying out the synthesis in anhydrous non-aqueous solvents, such as diethyl ether or benzene (B151609), helps to prevent the formation of hydrates. atamanchemicals.comgoogle.com In one method, after the initial reaction in ether, the resulting this compound solid is washed with anhydrous benzene to remove impurities and any remaining solvent, yielding a high-purity product. atamanchemicals.comgoogle.com

Dehydration of Hydrated Salts: While direct dehydration of hydrated this compound by heating is generally ineffective as it leads to the formation of beryllium oxide, specific reagents can be used. webqc.org For instance, treating the hydrated salt with thionyl chloride can yield anhydrous this compound. lookchem.com

The development of these advanced protocols provides more accessible and controlled laboratory-scale syntheses of anhydrous beryllium dichloride, which is essential for furthering research into beryllium chemistry. chemistryviews.org

Purification Strategies for High-Purity Beryllium Dichloride

The synthesis of high-purity beryllium dichloride is crucial for its application in the production of high-purity beryllium metal and as a precursor for organometallic beryllium compounds. google.com Crude this compound often contains impurities such as beryllium oxide, non-volatile oxychlorides, and chlorides of other metals. nasa.gov To achieve the required purity, several purification strategies have been developed, primarily leveraging physical properties like vapor pressure and solubility.

Sublimation and Distillation

A common and effective method for purifying this compound is sublimation. nih.gov Due to its relatively low sublimation temperature compared to potential impurity chlorides, this technique allows for efficient separation. nasa.gov The process typically involves heating the crude this compound, causing it to transition directly into the gas phase, leaving behind less volatile impurities like beryllium oxide and certain metal chlorides. nasa.govresearchgate.net The gaseous this compound is then condensed back into a solid in a cooler region of the apparatus.

Research on the purification of commercially available this compound has demonstrated that sublimation is primarily used to eliminate water and oxides. nasa.gov The process can be enhanced by fractional condensation, which separates chlorides based on their different boiling and sublimation points. nasa.govatamanchemicals.com For instance, in the purification of irradiated beryllium, chlorination is used to convert beryllium and impurity metals into their respective chlorides. iaea.orgiaea.org Subsequent separation is achieved by exploiting the differences in sublimation temperatures between this compound and other radioactive chlorides, such as cobalt chloride. iaea.orgnih.gov One study reported that distillation in a stream of hydrogen, followed by fractional condensation, is an effective purification route. atamanchemicals.com

Solvent-Based Purification

An alternative approach involves purification based on solubility differences in specific organic solvents. A patented method describes a process for producing high-purity this compound at room temperature. google.com This technique utilizes the difference in solubility between this compound and the chlorides of metallic impurities in anhydrous ether and benzene. google.com

The process involves the following steps:

Beryllium particles are reacted with dry hydrogen chloride gas in anhydrous ether. google.com

The resulting this compound dissolves in the ether, forming a this compound etherate solution, while solid impurities are left behind. google.comwikipedia.org

The solution is filtered to remove the solid impurities. google.com

The ether is evaporated from the filtrate to yield a white this compound solid. google.com

This solid is then washed with anhydrous benzene, in which chlorides of common metal impurities are insoluble. google.com

After a final filtration and drying, a high-purity this compound product is obtained. google.com

This method is reported to be capable of increasing the purity of beryllium from 99% to over 99.995%. google.com The use of low-boiling-point solvents like diethyl ether and benzene simplifies their removal from the final product. google.com

Purification of Irradiated Beryllium

A significant area of research focuses on the reprocessing of irradiated beryllium, which is used in nuclear reactors. iaea.orgplos.org The goal is to separate beryllium from radioactive isotopes like tritium (B154650) (³H) and ⁶⁰Co. nih.govjaea.go.jp Chlorination has emerged as a promising technology for this purpose. plos.org The irradiated beryllium is treated with chlorine gas at high temperatures (around 730 °C), converting the metals into a mixture of gaseous chlorides. iaea.orgnih.gov The purification then relies on the separation of this compound from the radioactive chlorides. iaea.org This is achieved using a system of filters and heat exchangers that exploit the different phase transition temperatures of the various chloride compounds, allowing for the fractional condensation and isolation of purified this compound. iaea.org Laboratory-scale experiments have confirmed the effectiveness of this technology, showing a high degree of purification. nih.govplos.org

Data Table: Beryllium Dichloride Purification Methods

| Purification Method | Principle | Impurities Targeted | Reported Purity/Efficiency | Source(s) |

| Sublimation / Fractional Condensation | Difference in volatility and sublimation points of chlorides. | Water, beryllium oxide, non-volatile metal chlorides (e.g., FeCl₃, AlCl₃). | High purity achieved by removing less volatile compounds. | nasa.govnih.govresearchgate.net |

| Distillation in Hydrogen Stream | Fractional condensation based on boiling points. | General impurities. | Not specified. | atamanchemicals.com |

| Solvent Washing/Extraction | Differential solubility of chlorides in anhydrous ether and benzene. | Chlorides of metallic impurities. | Can increase purity from 99% to >99.995%. | google.com |

| Chlorination and Separation | Conversion to chlorides followed by separation based on different phase transition temperatures. | Radioactive isotopes (e.g., ⁶⁰Co, ³H) and their chlorides. | Separation efficiency for ⁶⁰Co from beryllium was above 96%. | iaea.orgnih.gov |

Structural Elucidation and Polymorphism of Beryllium Dichloride

Gas Phase Molecular Structures

In the vapor phase, beryllium chloride exists as an equilibrium mixture of monomeric and dimeric species. wikipedia.orgatamanchemicals.com The relative proportions of these structures are temperature-dependent. careers360.com

At temperatures above 1200 K, this compound predominantly exists as a linear monomer, Cl–Be–Cl. youtube.comcareers360.com This geometry is consistent with the predictions of the Valence Shell Electron Pair Repulsion (VSEPR) theory. wikipedia.org The beryllium atom in the monomer is sp-hybridized, forming two sigma bonds with the chlorine atoms, resulting in a bond angle of 180°. allen.inbyjus.comunacademy.com This linear structure is in contrast to the bent geometries of the dihalides of heavier group 2 elements. wikipedia.org

As the temperature in the gas phase is lowered below 1200 K, this compound molecules dimerize to form Be₂Cl₄. youtube.comcareers360.com In this dimeric structure, two chlorine atoms act as bridging ligands between the two beryllium atoms. wikipedia.orgvedantu.com Each beryllium atom is coordinated to two terminal chlorine atoms and two bridging chlorine atoms, resulting in a three-coordinate, sp²-hybridized beryllium center with a nearly trigonal planar geometry. youtube.com This dimerization helps to alleviate the electron deficiency of the beryllium atoms. vedantu.com

| Feature | Monomeric BeCl₂ | Dimeric Be₂Cl₄ |

| Temperature Range | > 1200 K youtube.comcareers360.com | < 1200 K youtube.comcareers360.com |

| Molecular Formula | BeCl₂ | Be₂Cl₄ |

| Beryllium Hybridization | sp allen.inbyjus.com | sp² youtube.com |

| Geometry around Beryllium | Linear wikipedia.orgbyjus.com | Trigonal Planar (approx.) youtube.com |

| Bonding | Two Be-Cl single bonds unacademy.com | Two terminal and two bridging Cl atoms per Be wikipedia.orgvedantu.com |

| Cl-Be-Cl Bond Angle | 180° atamanchemicals.comcareers360.com | ~120° (idealized) |

Solid State Polymeric Structures

In the solid state, this compound adopts polymeric structures to satisfy the coordination requirements of the beryllium atoms. vedantu.comallen.in Two polymorphic forms are known, both featuring tetrahedrally coordinated beryllium centers. wikipedia.org

In the solid state, each beryllium atom is surrounded by four chlorine atoms in a tetrahedral arrangement, indicating sp³ hybridization. allen.inshef.ac.uk This tetrahedral coordination is a common feature in the coordination chemistry of beryllium. researchgate.net The chlorine atoms act as bridges, connecting adjacent beryllium tetrahedra. wikipedia.orgaskfilo.com

One of the solid-state polymorphs of BeCl₂ consists of edge-sharing polytetrahedra, forming a one-dimensional chain structure. wikipedia.orgatamanchemicals.com The other known polymorph has a structure resembling that of zinc iodide, which is characterized by interconnected adamantane-like cages. wikipedia.org The adamantane (B196018) structure is a rigid, cage-like hydrocarbon, and its topology is found in various inorganic and hybrid compounds. rsc.orgmdpi.com

This compound is known to exist in at least two polymorphic forms in the solid state. wikipedia.org The transition between these phases can be influenced by temperature and pressure. The study of polymorphism is crucial for understanding the physical and chemical properties of solid materials, as different polymorphs can exhibit distinct characteristics. While specific transition temperatures and pressures for BeCl₂ are not extensively detailed in the provided search results, the existence of polymorphism is a key aspect of its solid-state chemistry. careers360.com

| Feature | Polymorph 1 (Edge-sharing Polytetrahedra) | Polymorph 2 (Adamantane-like Cages) |

| Beryllium Coordination | Tetrahedral (4-coordinate) wikipedia.orgshef.ac.uk | Tetrahedral (4-coordinate) wikipedia.org |

| Beryllium Hybridization | sp³ allen.in | sp³ |

| Structural Motif | 1-D polymeric chain of edge-shared BeCl₄ tetrahedra wikipedia.orgatamanchemicals.com | Interconnected adamantane-like cages, similar to ZnI₂ structure wikipedia.org |

| Chlorine Role | Doubly bridging between Be centers wikipedia.org | Bridging within the cage structure wikipedia.org |

Crystallographic Studies and Structural Characterization

This compound (BeCl₂) is known to exist in at least two polymorphic forms in the solid state. wikipedia.org The fundamental characteristic of these structures is a tetrahedral coordination environment for the beryllium centers, which are interconnected by chloride ligands that act as bridges. wikipedia.org

One well-characterized polymorph of BeCl₂ crystallizes in the orthorhombic crystal system. materialsproject.orgaip.org Detailed X-ray diffraction studies have identified its space group as Ibam (No. 72). materialsproject.orgnih.gov The structure is composed of one-dimensional polymeric chains, or ribbons, built from edge-sharing BeCl₄ tetrahedra. wikipedia.orgmaterialsproject.org In this arrangement, each beryllium atom is covalently bonded to two chlorine atoms and forms coordinate bonds with two other chlorine atoms from neighboring units. allen.in This results in a tetrahedral geometry around each Be²⁺ ion, which is bonded to four equivalent Cl⁻ atoms. materialsproject.org The chlorine atoms, in turn, are bonded to two beryllium atoms in an L-shaped geometry. materialsproject.org

Early crystallographic work determined the orthorhombic unit cell parameters as a = 9.86 Å, b = 5.36 Å, and c = 5.26 Å. aip.org More recent studies have provided slightly different lattice constants for the Ibam structure. One report lists the parameters as a = 5.24 Å, b = 5.33 Å, and c = 9.99 Å. materialsproject.org Another crystallographic information file gives the values as a = 5.285 Å, b = 9.807 Å, and c = 5.227 Å. nih.gov Within this polymeric structure, the Be-Cl bond length is consistently reported as 2.03 Å. materialsproject.org The Cl-Be-Cl bond angle within the four-membered rings formed by the bridging chlorides was found to be 98.2°. aip.org

The other known polymorph of this compound features a structure that resembles zinc iodide, with interconnected adamantane-like cages. wikipedia.org In contrast to the solid state, when dissolved in water, this compound forms the tetrahedral tetraaquaberyllium(II) ion, [Be(OH₂)₄]²⁺. wikipedia.org

Interactive Table: Crystallographic Data for Orthorhombic Beryllium Dichloride (Ibam)

| Parameter | Value (Source 1) | Value (Source 2) | Value (Source 3) |

| Crystal System | Orthorhombic materialsproject.org | Orthorhombic nih.gov | Orthorhombic aip.org |

| Space Group | Ibam (No. 72) materialsproject.org | Ibam (No. 72) nih.gov | - |

| a (Å) | 5.24 materialsproject.org | 5.285 nih.gov | 9.86 aip.org |

| b (Å) | 5.33 materialsproject.org | 9.807 nih.gov | 5.36 aip.org |

| c (Å) | 9.99 materialsproject.org | 5.227 nih.gov | 5.26 aip.org |

| Be-Cl Bond Length (Å) | 2.03 materialsproject.org | - | - |

| Cl-Be-Cl Bond Angle | - | - | 98.2° aip.org |

Note: Discrepancies in lattice parameters may arise from different experimental conditions or refinements.

Theoretical and Computational Structural Predictions

The structure of this compound in the gaseous state has been a subject of extensive theoretical study. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the BeCl₂ molecule is predicted to be linear. wikipedia.orgblogspot.com This prediction is based on the central beryllium atom having two bonding electron pairs and no lone pairs, which arrange themselves 180° apart to minimize repulsion. vaia.comdoubtnut.com

This linear geometry is explained by hybridization theory, which proposes that the beryllium atom undergoes sp hybridization. allen.intestbook.com In its ground state, beryllium's electron configuration is 1s²2s². To form two covalent bonds, one of the 2s electrons is promoted to an empty 2p orbital. The 2s and one 2p orbital then hybridize to form two equivalent sp hybrid orbitals that are oriented linearly. allen.in Each of these sp orbitals overlaps with an orbital from a chlorine atom to form two sigma bonds, resulting in a linear molecule with a bond angle of 180°. allen.invaia.comtestbook.comyoutube.com While this model is effective, it is worth noting that simple Lewis structures for monomeric BeCl₂ are problematic; they either leave the beryllium atom with an incomplete octet or propose resonance structures with unfavorable formal charges. libretexts.org

While the linear monomer is a key theoretical model, experimental evidence shows it exists primarily at very high temperatures and low pressures. libretexts.org In the gas phase under less extreme conditions, BeCl₂ also exists as a bridged dimer, where two chlorine atoms bridge the two beryllium centers, resulting in a 3-coordinate environment for each beryllium atom. wikipedia.orglibretexts.org

Advanced computational methods have been employed to provide deeper insights into the structure of BeCl₂. Ab initio calculations and simulations based on polarizable-ion models have been used to study the geometries of isolated [BeCl₂]n chains and the molten state. ingentaconnect.com These computational studies have successfully reproduced the chain geometries and have been used to analyze vibrational modes, finding that the spectral characteristics of the melt are very similar to those of isolated chains, which supports the persistence of the polymeric structure in the liquid phase. ingentaconnect.com Other computational work using Density Functional Theory (DFT) has explored the interactions of Be(II) with various molecules, providing data on binding energies and charge distribution. researchgate.net

Interactive Table: Comparison of Predicted and Experimental Geometries for BeCl₂

| Phase | Method | Predicted Geometry | Predicted Bond Angle | Notes |

| Gas | VSEPR Theory | Linear Monomer blogspot.com | 180° vaia.comyoutube.com | Assumes two bonding pairs, no lone pairs on Be. testbook.com |

| Gas | Hybridization Theory | Linear Monomer allen.in | 180° testbook.com | Based on sp hybridization of the Be atom. allen.in |

| Gas | Experimental | Dimer / Monomer wikipedia.org | - | Monomer exists at very high temperatures. libretexts.org |

| Solid | X-ray Crystallography | Polymeric Chains materialsproject.org | 98.2° (in ring) aip.org | Tetrahedral coordination around Be. materialsproject.orgvaia.com |

| Liquid/Melt | Computational Simulation | Polymeric Chains ingentaconnect.com | - | Based on polarizable-ion models. ingentaconnect.com |

Electronic Structure and Chemical Bonding Analysis in Beryllium Dichloride

Energy Decomposition Analyses (EDA)

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total interaction energy between molecular fragments into chemically interpretable components, such as electrostatic interactions, Pauli repulsion, orbital interactions (covalency), and dispersion forces arxiv.orgacs.orgacs.org. For beryllium chloride, EDA has been employed to quantify the nature of the Be-Cl bond and the interactions within its molecular and polymeric forms.

Studies on beryllium compounds, including beryllium chalcogenides, have demonstrated that EDA can effectively quantify the covalent character of bonds through the orbital interaction energy (ΔEoi) term nih.gov. The magnitude of this term can vary significantly depending on the chosen computational pathway for the decomposition, particularly for bonds that lie in the intermediate range between purely ionic and purely covalent nih.govresearchgate.net. In the context of transition metal complexes involving beryllium ligands, EDA has been used to analyze metal-beryllium bonds, revealing contributions from sigma and pi interactions, suggesting donor-acceptor bonding researchgate.net. While specific EDA studies focusing solely on BeCl₂'s monomeric or polymeric forms are not detailed in the provided search results with numerical values, the general application of EDA highlights its utility in understanding the electronic contributions to bonding in such electron-deficient systems.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are computational methods that provide a localized, Lewis-like picture of chemical bonding by transforming molecular wave functions into natural atomic orbitals (NAOs) and natural bond orbitals (NBOs) researchgate.netuni-muenchen.dewisc.edu. NPA, in particular, is used to calculate atomic charges and orbital populations, offering an alternative to traditional methods like Mulliken population analysis, often with improved numerical stability and a better description of electron distribution, especially in compounds with significant ionic character researchgate.netwisc.eduresearchgate.net.

NBO/NPA analyses of this compound and related beryllium compounds have provided insights into the electronic distribution and bonding characteristics. NPA typically reveals a partial positive charge on the beryllium atom and partial negative charges on the chlorine atoms, consistent with the polar covalent nature of the Be-Cl bond researchgate.net. These analyses help quantify charge transfer and donor-acceptor interactions within molecules uni-muenchen.deresearchgate.net. For instance, in organoberyllium compounds, NBO analysis has been used to quantify the ionicity of Be-C bonds . In more complex beryllium coordination compounds, NBO analysis has helped elucidate bonding interactions, including sigma and pi components researchgate.netnih.govdntb.gov.ua. The electron-deficient nature of beryllium, with its tendency to accept electron density, is often highlighted through these analyses, contributing to its Lewis acidic behavior.

Three-Center-Two-Electron Bonding Models in Polymeric Forms

In the solid state, this compound adopts a polymeric chain structure, a significant departure from its linear monomeric form observed in the gas phase allen.incareers360.comvaia.comunacademy.comatamanchemicals.combrainly.comwikipedia.org. This polymerization arises from the formation of coordinate bonds, where chlorine atoms act as bridging ligands between beryllium centers.

In the solid-state polymer, each beryllium atom is tetrahedrally coordinated to four chlorine atoms careers360.comvaia.comunacademy.comatamanchemicals.comwikipedia.orgnagwa.com. Specifically, each beryllium atom forms two direct covalent bonds with two chlorine atoms and two coordinate covalent bonds with two other chlorine atoms, which are also bonded to adjacent beryllium atoms allen.inunacademy.comnagwa.com. These bridging chlorine atoms effectively connect the BeCl₂ units into extended linear chains atamanchemicals.comwikipedia.orgchemguide.co.ukstackexchange.com. The formation of these bridging bonds involves the donation of lone pairs of electrons from the chlorine atoms to the electron-deficient beryllium centers nagwa.comchemguide.co.uk.

While beryllium hydride (BeH₂) is known to exhibit three-center-two-electron (3c-2e) bonding in its polymeric form, beryllium halides like BeCl₂ are characterized by halogen bridging stackexchange.com. In this bridging, a chlorine atom, already bonded to one beryllium, uses a lone pair to form a coordinate bond with another beryllium atom. Some literature suggests that the bonding in the BeCl₂ polymer can be described as involving "three-center four-electron bonds" due to the participation of two beryllium atoms and one bridging chlorine atom vedantu.com. Alternatively, these bridging interactions can be viewed as two separate two-center-two-electron (2c-2e) bonds, with the bridging chlorine atom fulfilling a dual role stackexchange.com. Regardless of the precise nomenclature, the key feature is the formation of bridging chlorine atoms that link beryllium centers, leading to a robust polymeric structure with tetrahedral coordination around beryllium careers360.comwikipedia.org.

Compound List:

this compound (BeCl₂)

Beryllium (Be)

Chlorine (Cl)

Magnesium chloride (MgCl₂)

Aluminium chloride (AlCl₃)

Beryllium fluoride (B91410) (BeF₂)

Beryllium bromide (BeBr₂)

Beryllium iodide (BeI₂)

Calcium chloride (CaCl₂)

Strontium chloride (SrCl₂)

Barium chloride (BaCl₂)

Radium chloride (RaCl₂)

Dimethylberyllium (B1605263) (Be(CH₃)₂)

Beryllium oxide (BeO)

Hydrogen chloride (HCl)

[Be(H₂O)₄]²⁺ (Tetraaquaberyllium ion)

[BeCl₂(O(C₂H₅)₂)] (this compound dietherate)

Tin(IV) chloride ([SnCl₄L₂])

Beryllium hydride (BeH₂)

Boron pnictogenides

Beryllium chalcogenides

Reactivity and Reaction Mechanisms of Beryllium Dichloride

Lewis Acid-Base Adduct Formation

As an electron-deficient molecule, beryllium dichloride readily acts as a Lewis acid, accepting electron pairs from Lewis bases to form stable adducts. libretexts.orgepa.gov This behavior is central to its solubility in polar, donor solvents and its catalytic activity. wikipedia.orgatamanchemicals.com In the gas phase, BeCl₂ exists as a linear monomer, but it possesses two empty orbitals, making it highly receptive to coordination. chemguide.co.ukatamanchemicals.com

Beryllium dichloride readily forms coordination complexes with various Lewis bases, particularly those with oxygen and phosphorus donor atoms like ethers and phosphines. wikipedia.orglibretexts.org It is soluble in some ethers, a property attributed to the formation of etherate adducts. wikipedia.orgatamanchemicals.com When suspended in diethyl ether, for instance, BeCl₂ converts to a colorless dietherate, [BeCl₂(O(C₂H₅)₂)₂], in which the beryllium center becomes tetrahedrally coordinated. wikipedia.orglibretexts.org The structure of this specific dietherate has been determined, confirming the tetrahedral geometry. acs.org Similarly, it forms stable, characterizable adducts with other ethers like tetrahydrofuran (B95107) (THF) and with thioethers such as dimethylsulfide. researchgate.netd-nb.info

Phosphines also form stable complexes with beryllium dichloride. wikipedia.org A range of mono- and dinuclear phosphine (B1218219) complexes have been synthesized and characterized, including [(PMe₃)₂BeCl₂] and the dinuclear, halide-bridged species [(PCy₃)BeCl₂]₂. researchgate.netresearchgate.net The reaction course can be complex; for example, the reaction between [Pd(PCy₃)₂] and BeCl₂ does not yield a direct palladium-beryllium adduct but instead results in the abstraction of the phosphine ligands by the beryllium chloride to form the dinuclear adduct [Be₂Cl₂(μ-Cl)₂(PCy₃)₂]. znaturforsch.com The ether ligands in complexes like [BeCl₂(OEt₂)₂] can be displaced by stronger Lewis bases, highlighting the dynamic nature of these adducts. wikipedia.org

| Lewis Base | Adduct Formula | Beryllium Coordination | Reference |

|---|---|---|---|

| Diethyl ether (Et₂O) | [BeCl₂(OEt₂)₂] | Tetrahedral | wikipedia.orgacs.org |

| Tetrahydrofuran (THF) | [BeCl₂(thf)₂] | Tetrahedral | researchgate.net |

| Trimethylphosphine (B1194731) (PMe₃) | [(PMe₃)₂BeCl₂] | Tetrahedral | researchgate.net |

| Tricyclohexylphosphine (PCy₃) | [(PCy₃)BeCl₂]₂ | Pseudo-tetrahedral (dinuclear) | researchgate.netznaturforsch.com |

| Dimethylsulfide (SMe₂) | [(SMe₂)₂BeCl₂] | Tetrahedral | d-nb.inforesearchgate.net |

| Dimethylsulfide (SMe₂) | [(SMe₂)BeCl₂]₂ | Pseudo-tetrahedral (dinuclear) | d-nb.inforesearchgate.net |

Theoretical studies have explored the cooperative effects between beryllium bonds and anion-π interactions in ternary complexes. nih.govnih.gov These studies model systems composed of a beryllium derivative (like BeCl₂), an electron-deficient aromatic ring (like hexafluorobenzene, C₆F₆), and an anion (like Cl⁻ or Br⁻). nih.govnih.gov Anion-π interactions are non-covalent forces between an anion and an electron-deficient π-system. unige.ch

| Complex | Binding Energy (kJ/mol) | Reference |

|---|---|---|

| BeCl₂:C₆H₆:Cl⁻ | -80 to -126 (Range for BeR₂ derivatives) | nih.gov |

| BeCl₂:C₆F₆:Cl⁻ | More stable than C₆H₆ analogue | nih.gov |

| BeCl₂:C₆H₆:Br⁻ | Less stable than Cl⁻ analogue | nih.gov |

| BeCl₂:C₆F₆:Br⁻ | Less stable than Cl⁻ analogue | nih.gov |

Coordination Chemistry and Complexation Behavior

The coordination chemistry of beryllium is dominated by its small ionic radius and strong polarizing power, which leads to a preference for a coordination number of four and the formation of tetrahedral complexes. chemguide.co.ukresearchgate.net This behavior is consistently observed across its solid-state structures, solvated ions, and discrete molecular complexes.

Tetrahedral geometry is the hallmark of beryllium coordination chemistry. researchgate.netsavemyexams.com In the solid state, BeCl₂ does not exist as discrete linear molecules but rather as a polymer featuring tetrahedral Be²⁺ centers connected by bridging chloride ligands. wikipedia.orglibretexts.orgchemguide.co.uk This allows the beryllium atoms to alleviate their electron deficiency. chemguide.co.uk

When dissolved in water, this compound forms the tetraaquaberyllium(II) ion, [Be(H₂O)₄]²⁺, which has a distinct tetrahedral structure. wikipedia.orgchemguide.co.uk The water molecules are coordinated to the central beryllium ion through dative bonds from the oxygen lone pairs. chemguide.co.uk This tetrahedral arrangement is also found in numerous other complexes. The reaction of BeCl₂ with the crown ether 15-crown-5 (B104581) in a diethyl ether medium yields a molecular complex with a tetrahedral beryllium atom. atamanchemicals.com Similarly, the adducts formed with Lewis bases such as diethyl ether ([BeCl₂(OEt₂)₂]) and various phosphines invariably feature a four-coordinate, tetrahedral beryllium center. wikipedia.orgacs.org Even in dinuclear, chloride-bridged complexes like [(SMe₂)BeCl₂]₂, the beryllium atoms adopt a pseudo-tetrahedral geometry. d-nb.info

Ligand exchange, or substitution, is a fundamental process in the coordination chemistry of this compound, where one ligand in a complex is replaced by another. savemyexams.comchemguide.co.uk These reactions are often reversible and are governed by factors such as ligand concentration and relative bond strengths. chemguide.co.uk

The displacement of ether ligands in [BeCl₂(OEt₂)₂] by other, stronger Lewis bases is a classic example of a ligand substitution reaction. wikipedia.org More detailed mechanistic studies have been performed on phosphine complexes. For instance, investigations into the dynamics of [(PMe₃)₂BeX₂] (where X = Cl, Br, I) complexes revealed that the exchange of trimethylphosphine ligands proceeds via an interchange mechanism. researchgate.net The dissociation energy for the phosphine ligand was found to be the lowest for the chloride complex, [(PMe₃)₂BeCl₂]. researchgate.net

Halide exchange is another common substitution reaction. When beryllium bromide or iodide complexes with phosphine ligands are dissolved in a chlorinated solvent like dichloromethane (B109758), halide-chloride exchange occurs, leading to the eventual formation of the more stable this compound complex. researchgate.netresearchgate.net These dynamic processes, which can involve equilibria such as BeR₂ + BeX₂ ⇌ 2RBeX, are critical for understanding the reactivity of beryllium compounds in solution and their utility in synthesis. rsc.org The substitution of ligands of different sizes, such as replacing smaller water molecules with larger chloride ions, can also induce a change in the coordination number and geometry of the complex. savemyexams.comchemguide.co.uk

Reactions with Organic Reagents

This compound is a versatile reagent in organic chemistry, serving both as a catalyst and as a precursor for the synthesis of organoberyllium compounds. atamanchemicals.comnih.gov Its strong Lewis acidity is comparable to that of aluminum chloride, allowing it to be used as a catalyst in reactions such as the Friedel-Crafts acylation and alkylation. wikipedia.orgatamanchemicals.comsamaterials.com

Anhydrous this compound reacts vigorously with organic acid anhydrides to yield beryllium salts of the corresponding acid and an acyl halide. acs.org It also undergoes smooth reactions with organic acids to produce the normal beryllium salt and hydrogen chloride. acs.org

A primary application of this compound in organic synthesis is as a starting material for organometallic compounds. nih.gov The most convenient method for preparing beryllium dialkyls (BeR₂) is the reaction of anhydrous this compound with an appropriate Grignard reagent (RMgX). rsc.orggoogle.com This method has been used to synthesize beryllium dimethyl, diethyl, and di-n-butyl. rsc.org Other organometallic reagents can also be used; for example, the reaction of this compound with sodium cyclopentadienide (B1229720) (NaCp) yields beryllocene (Cp₂Be), and reaction with phenyllithium (B1222949) produces diphenylberyllium (B14698966). uwimona.edu.jm

| Organic Reagent | Product Type | Example Reaction | Reference |

|---|---|---|---|

| Grignard Reagents (RMgX) | Beryllium Dialkyls | BeCl₂ + 2 RMgX → BeR₂ + 2 MgClX | rsc.org |

| Organic Acids (RCOOH) | Beryllium Carboxylates | BeCl₂ + 2 RCOOH → Be(RCOO)₂ + 2 HCl | acs.org |

| Acid Anhydrides ((RCO)₂O) | Beryllium Carboxylates | BeCl₂ + (RCO)₂O → Be(RCOO)₂ + 2 RCOCl | acs.org |

| Sodium Cyclopentadienide (NaCp) | Metallocenes | BeCl₂ + 2 NaCp → Be(C₅H₅)₂ (Beryllocene) + 2 NaCl | uwimona.edu.jm |

| Arenes (with AlCl₃) | Friedel-Crafts Products | Acts as a catalyst | atamanchemicals.comsamaterials.com |

Reactions with Organic Acids and Anhydrides

Anhydrous this compound reacts with organic acids and their anhydrides to form beryllium salts and other products. These reactions are often vigorous and highlight the Lewis acidic character of BeCl₂.

With organic acids, the reaction typically yields the normal beryllium salt of the acid and hydrogen chloride gas. For instance, the reaction with formic acid and acetic acid has been reported to produce the corresponding beryllium salts. acs.org

The reactions with organic acid anhydrides are particularly energetic. This compound reacts with acid anhydrides to produce the beryllium salt of the corresponding acid and the acyl halide. acs.org This reactivity has been observed in the context of Friedel-Crafts reactions, where BeCl₂ can act as a catalyst. acs.orgunacademy.com For example, the reaction with acetic anhydride (B1165640) yields beryllium acetate (B1210297) and acetyl chloride. The heat generated from the reaction of beryllium oxide with acetic anhydride can be sufficient to boil the anhydride, indicating a highly exothermic process. google.com

These reactions are significant as they provide a method for preparing anhydrous beryllium salts of organic acids, which are otherwise typically synthesized through aqueous routes involving beryllium hydroxide (B78521) or carbonate. acs.org The direct reaction of anhydrous BeCl₂ with organic acids and anhydrides allows for the formation of these salts in the absence of water. acs.org

Table 1: Reactions of Beryllium Dichloride with Organic Acids and Anhydrides

| Reactant | Product(s) | Reference |

| Organic Acid (General) | Normal Beryllium Salt, Hydrogen Chloride | acs.org |

| Acetic Anhydride | Beryllium Acetate, Acetyl Chloride | acs.org |

| Organic Acid Anhydrides (General) | Beryllium Salt of the Acid, Acyl Halide | acs.org |

Addition Reactions to Unsaturated Compounds

Information regarding the direct addition reactions of this compound to unsaturated organic compounds like alkenes and alkynes is not extensively detailed in the provided search results. However, this compound is noted for its use as a catalyst in Friedel-Crafts reactions, which involve the alkylation or acylation of aromatic compounds, a process that can be viewed as an addition to the aromatic system. unacademy.comwikipedia.org

While direct addition to simple alkenes and alkynes is not a prominent feature of BeCl₂ chemistry based on the available information, its role as a Lewis acid catalyst is significant. In this capacity, it can activate other reagents to add across unsaturated bonds.

Reactions with Inorganic Reagents

This compound engages in a variety of reactions with inorganic reagents, often involving Lewis acid-base interactions and the formation of complex species.

Ammonia (B1221849): this compound reacts with ammonia to form addition compounds. Depending on the reaction conditions, it can form complexes such as BeCl₂·2NH₃ and BeCl₂·4NH₃. brainly.comtum.de In liquid ammonia, BeCl₂ dissolves to form the tetraammineberyllium(II) cation, [Be(NH₃)₄]²⁺. This cation has been structurally characterized.

Phosphines: this compound forms complexes with phosphines. wikipedia.orgwikiwand.com For example, it reacts with trimethylphosphine (PMe₃) and bis(diphenylphosphino)ethane (dppe) to form adducts. researchgate.net The reaction with PMe₃ in the presence of chlorinated solvents like dichloromethane and chloroform (B151607) can lead to the activation of C-Cl bonds. researchgate.netresearchgate.net

Metal Hydrides: The reaction of this compound with metal hydrides like lithium aluminum hydride (LiAlH₄) is a method for preparing beryllium hydride (BeH₂). vedantu.comunacademy.com The reaction with aluminum hydride (AlH₃) in diethyl ether has been studied and proceeds through the formation of intermediate species like hydridothis compound (HBeCl). researchgate.netresearchgate.net

Water: this compound is hygroscopic and reacts with water. brainly.inatamanchemicals.com This reaction is discussed in more detail in the hydrolysis section.

Ammonium (B1175870) Chloride: Beryllium hydroxide reacts with ammonium chloride in the solid state to produce this compound, ammonia, and water in an endothermic reaction. chegg.com

Table 2: Reactions of Beryllium Dichloride with Inorganic Reagents

| Reagent | Product(s)/Observation | Reference(s) |

| Ammonia (NH₃) | Forms addition compounds like [Be(NH₃)₄]Cl₂ | brainly.comtum.de |

| Phosphines (e.g., PMe₃, dppe) | Forms phosphine adducts | wikipedia.orgwikiwand.comresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Forms Beryllium Hydride (BeH₂) | vedantu.comunacademy.com |

| Aluminum Hydride (AlH₃) | Forms Hydridothis compound (HBeCl) and Beryllium Hydride (BeH₂) | researchgate.netresearchgate.net |

| Ammonium Chloride (NH₄Cl) | Reacts with Be(OH)₂ to form BeCl₂, NH₃, and H₂O | chegg.com |

Hydrolysis and Solvolysis Phenomena in Aqueous and Non-Aqueous Systems

The interaction of this compound with protic solvents leads to hydrolysis and solvolysis, processes driven by the strong Lewis acidity of the Be²⁺ ion.

Hydrolysis in Aqueous Systems:

When dissolved in water, this compound undergoes hydrolysis. brainly.indoubtnut.comquora.com Initially, the beryllium ion becomes hydrated to form the tetraaquaberyllium(II) ion, [Be(H₂O)₄]²⁺. wikipedia.orgchemguide.co.uk This hydrated ion is acidic because the small, highly charged Be²⁺ ion polarizes the coordinated water molecules, weakening the O-H bonds. chemguide.co.ukechemi.com This leads to the release of protons (H⁺) into the solution, forming hydronium ions (H₃O⁺) and resulting in an acidic solution. doubtnut.comechemi.comquora.com The reaction can be represented as:

[Be(H₂O)₄]²⁺(aq) + H₂O(l) ⇌ [Be(H₂O)₃(OH)]⁺(aq) + H₃O⁺(aq)

This process can continue, leading to the formation of various polynuclear hydroxo-bridged beryllium species. frontiersin.org The hydrolysis of this compound is an exothermic reaction. brainly.inchemguide.co.uk

Solvolysis in Non-Aqueous Systems:

Solvolysis is a general term for the reaction of a solute with the solvent, where the solvent molecule acts as the nucleophile. wikipedia.orgchemeurope.com Hydrolysis is a specific type of solvolysis where the solvent is water.

Alcohols (Alcoholysis): this compound is soluble in alcohols like ethanol. quora.com This solubility implies an interaction with the solvent, which can be considered a form of solvolysis. The reaction of triglycerides with alcohols in the presence of a catalyst is a well-known solvolysis reaction called alcoholysis. wikipedia.orgchemeurope.com While specific reaction products of BeCl₂ with simple alcohols are not detailed, the dissolution process involves the formation of solvated species.

Liquid Ammonia (Ammonolysis): In liquid ammonia, this compound undergoes ammonolysis. It dissolves to form the [Be(NH₃)₄]²⁺ cation. Hydrolysis products of this cation in liquid ammonia have been identified as dinuclear and trinuclear hydroxy-bridged species. The study of reactions in liquid ammonia can be challenging due to the need for low temperatures and high pressures. scribd.com

Acetonitrile (B52724): In acetonitrile, this compound exists as mononuclear units of [(MeCN)₂BeCl₂]. researchgate.net Studies have shown that the presence of water in acetonitrile solutions of this compound leads to solvolysis, producing free halogen acid. researchgate.net

Table 3: Solvation and Hydrolysis Species of this compound

| Solvent | Key Species Formed | Phenomenon | Reference(s) |

| Water | [Be(H₂O)₄]²⁺, [Be(H₂O)₃(OH)]⁺, H₃O⁺ | Hydrolysis | wikipedia.orgdoubtnut.comchemguide.co.uk |

| Liquid Ammonia | [Be(NH₃)₄]²⁺ | Ammonolysis | |

| Acetonitrile | [(MeCN)₂BeCl₂] | Solvation | researchgate.net |

| Diethyl Ether | BeCl₂(O(C₂H₅)₂)₂ | Solvation | wikipedia.org |

Catalytic Applications in Organic and Inorganic Synthesis

Role as a Catalyst in Friedel-Crafts Reactions

In organic synthesis, beryllium chloride is recognized for its utility as a catalyst in Friedel-Crafts reactions, specifically in acylation and alkylation processes atamanchemicals.comsamaterials.com. These reactions are fundamental for introducing alkyl or acyl groups onto aromatic rings via electrophilic aromatic substitution. The catalytic behavior of BeCl₂ in these reactions is analogous to that of aluminum chloride (AlCl₃), a widely used Lewis acid catalyst in this context atamanchemicals.comwikipedia.org.

Table 6.1: this compound in Friedel-Crafts Reactions

| Reaction Type | Catalyst Role | Typical Lewis Acid Catalysts (Context) | Key Electrophilic Intermediates Generated | This compound's Function |

| Friedel-Crafts Acylation | Lewis Acid | AlCl₃, FeCl₃ | Acylium ion (R-C≡O⁺) | Facilitates acylation of aromatic rings atamanchemicals.comsamaterials.com |

| Friedel-Crafts Alkylation | Lewis Acid | AlCl₃, FeCl₃ | Carbocation (R⁺) | Facilitates alkylation of aromatic rings atamanchemicals.comsamaterials.com |

Mechanistic Studies of Catalytic Pathways

The catalytic mechanism of Friedel-Crafts reactions involving this compound, as a Lewis acid, follows established pathways. The process typically begins with the Lewis acid catalyst (BeCl₂) coordinating with the acyl halide or alkyl halide. This coordination polarizes the carbon-halogen bond, facilitating its cleavage.

In Friedel-Crafts acylation, this leads to the formation of a highly electrophilic acylium ion (R-C≡O⁺), which is resonance-stabilized byjus.commasterorganicchemistry.comyoutube.com. For Friedel-Crafts alkylation, a carbocation (R⁺) or a polarized species closely resembling a carbocation is generated byjus.commasterorganicchemistry.com. These electrophilic intermediates then attack the electron-rich aromatic ring, temporarily disrupting its aromaticity and forming a cyclohexadienyl cation intermediate byjus.commasterorganicchemistry.com. The final step involves the deprotonation of this intermediate, which restores aromaticity to the ring and regenerates the catalyst, yielding the acylated or alkylated aromatic product byjus.comyoutube.com.

Function as a Polymerization Initiator or Co-Catalyst

This compound serves as a catalyst in various polymerization processes. It has been utilized in the production of polymers such as polyethylene (B3416737) and polypropylene (B1209903) ontosight.ai. While specific detailed mechanisms for BeCl₂ in polymerization are not extensively elaborated in the provided literature, its role as a catalyst in initiating or promoting polymerization reactions is established atamanchemicals.comnih.gov. Catalytic systems for olefin polymerization, such as Ziegler-Natta catalysts, typically involve a transition metal compound and a co-catalyst, highlighting the importance of such systems in polymer synthesis sdlookchem.com.

Significance as a Chemical Intermediate for Beryllium Compound Synthesis

Beyond its catalytic roles, this compound is a significant chemical intermediate, serving as a foundational material for the synthesis of a variety of other beryllium compounds. It is a key starting material for the preparation of organoberyllium compounds nih.govnih.gov, including novel sterically encumbered arylberyllium compounds atamanchemicals.com.

Table 6.3: Synthesis of Beryllium Compounds from this compound

| Starting Material | Synthesized Beryllium Compound(s) | Notes |

| This compound (BeCl₂) | Organoberyllium compounds | Used as a starting material for syntheses nih.govnih.gov |

| This compound (BeCl₂) | Sterically encumbered arylberyllium compounds | Used as a starting material for novel compounds atamanchemicals.com |

Organoberyllium Chemistry: Beryllium Dichloride As a Key Precursor

Transmetallation and Alkylation Routes for Organoberyllium Compounds

The most common methods for forming carbon-beryllium bonds involve the reaction of beryllium dichloride with more reactive organometallic reagents from other metals. uwimona.edu.jm These reactions, broadly classified as transmetallation or alkylation, are driven by the formation of a more stable inorganic salt, typically a lithium or sodium halide. libretexts.orgkvmwai.edu.in

Alkylation: This method involves reacting beryllium dichloride with organolithium (RLi), Grignard (RMgX), or other organometallic reagents. The organic group is transferred to the beryllium center, displacing the chloride ions. wikipedia.orgwikiwand.com This approach is widely applicable for synthesizing both alkyl and aryl beryllium derivatives. uwimona.edu.jm A general representation of this reaction is:

BeCl₂ + 2 MR → R₂Be + 2 MCl (where M = Li, Na, MgX)

For instance, diphenylberyllium (B14698966) can be synthesized by reacting beryllium chloride with phenyllithium (B1222949) in diethyl ether. libretexts.org

Transmetallation: This term is often used interchangeably with alkylation but can also refer more specifically to reactions where a less electropositive metal's organometallic compound is used, or in reactions involving elemental beryllium at high temperatures, such as the reaction with dimethylmercury. uwimona.edu.jmlibretexts.org However, for preparations starting from BeCl₂, the reaction with organometallic compounds of more electropositive metals like lithium and sodium is the standard approach. libretexts.orgkvmwai.edu.in

Synthesis of Homoleptic Organoberyllium Complexes

Homoleptic organoberyllium complexes, which contain only one type of organic ligand (R₂Be), are typically prepared through the stoichiometric reaction of beryllium dichloride with two equivalents of an appropriate organometallic alkylating agent. wikipedia.orglibretexts.org This method allows for the synthesis of various dialkyl- and diarylberyllium compounds. wikipedia.orguwimona.edu.jm For example, diisopropylberyllium is synthesized from this compound and isopropylmagnesium chloride. ontosight.ai Similarly, diphenylberyllium is formed from this compound and phenyllithium. libretexts.org With bulkier alkyl groups, such as the tert-butyl group, the resulting dialkylberyllium compounds are monomeric, whereas compounds with smaller alkyl groups like methylberyllium tend to be polymeric in the solid state. uwimona.edu.jmlibretexts.org

| Homoleptic Compound | Synthesis Reaction | Reference(s) |

| Diisopropylberyllium | BeCl₂ + 2 (CH₃)₂CHMgCl → [(CH₃)₂CH]₂Be + 2 MgCl₂ | ontosight.ai |

| Diphenylberyllium | BeCl₂ + 2 PhLi → Ph₂Be + 2 LiCl | libretexts.org |

| Dineopentylberyllium | Synthesized via alkylation of BeCl₂. | wikipedia.orgwikiwand.com |

| Di-tert-butylberyllium | Synthesized via alkylation of BeCl₂. Is monomeric in solid and vapor phases. | uwimona.edu.jmlibretexts.org |

Formation of Mixed-Ligand Organoberyllium Complexes

Mixed-ligand organoberyllium complexes, which contain more than one type of ligand attached to the beryllium center, can also be synthesized using beryllium dichloride as a precursor. One route to such compounds is the reaction of homoleptic diaryl or dialkylberyllium compounds with beryllium halides. wikipedia.orgresearchgate.net This redistribution reaction, often referred to as a Schlenk equilibrium, can lead to the formation of heteroleptic species like organoberyllium halides (RBeX). researchgate.net The position of the equilibrium and the stability of the mixed-ligand species are influenced by the nature of the ligands and the solvent used. researchgate.net Another pathway involves the addition of neutral Lewis bases (L) to dialkyl- or diarylberyllium compounds, forming adducts of the type R₂BeL₂. wikipedia.org

Exploration of Specific Organoberyllium Ligand Systems

Beryllium dichloride is the key starting point for accessing a variety of specific organoberyllium complexes, including those featuring cyclopentadienyl (B1206354), N-heterocyclic carbene, and phosphine (B1218219) ligands.

Beryllocene, Be(C₅H₅)₂, was first synthesized in 1959 by reacting beryllium dichloride with sodium cyclopentadienide (B1229720) in a suitable solvent like benzene (B151609) or diethyl ether. wikipedia.org The synthesis is a classic example of a salt metathesis reaction. kvmwai.edu.in

BeCl₂ + 2 Na(C₅H₅) → Be(C₅H₅)₂ + 2 NaCl wikipedia.org

The reaction can also be performed using potassium cyclopentadienide. wikipedia.org Substituted beryllocenes can be prepared in a similar manner. For instance, the synthesis of decamethylberyllocene, [Be(C₅Me₅)₂], is achieved by reacting BeCl₂ with potassium pentamethylcyclopentadienide (KCp*), although this reaction requires more forcing conditions, such as high temperatures (around 115 °C) and extended reaction times. nih.gov The mixed-ring beryllocene, [Be(C₅Me₅)(C₅Me₄H)], can be prepared by reacting [(η⁵-C₅Me₅)BeCl] with K[C₅Me₄H]. nih.gov The structure of beryllocene is notable for its fluxional behavior and features different coordination modes (η⁵ and η¹) in the solid state, distinguishing it from the classic sandwich structure of ferrocene. uwimona.edu.jmlibretexts.orgwikipedia.org

N-Heterocyclic carbenes (NHCs) are strong σ-donating ligands that can be used to form stable adducts with Lewis acidic metal centers. Beryllium dichloride reacts with NHCs to form well-defined complexes. wikipedia.org For example, the reaction of this compound dietherate with two equivalents of 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (sIPr) yields the bis(NHC) adduct, (sIPr)₂BeCl₂. mdpi.comresearchgate.net In this complex, the beryllium atom adopts a distorted tetrahedral geometry, coordinated to two chloride atoms and two carbene carbon atoms. mdpi.com A variety of NHC-stabilized beryllium dichloride derivatives have been synthesized and structurally characterized, providing valuable precursors for further reactivity studies. uga.eduuga.edu

| NHC-BeCl₂ Complex | NHC Ligand | Key Structural Features | Reference(s) |

| (sIPr)₂BeCl₂ | sIPr (1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene) | Distorted tetrahedral Be center. C-Be bond length of ~1.849 Å. | mdpi.com |

| [L¹:BeCl₂] | L¹ (:C{N(2,6-iPr₂C₆H₃)CH}₂) | Forms various adducts, including with THF and dioxane. | uga.edu |

| [L²:BeCl₂·THF] | L² (:C{N(2,4,6-Me₃C₆H₂)CH}₂) | THF-solvated adduct. | uga.edu |

Phosphines, like NHCs, are neutral two-electron donors that coordinate to the beryllium center of beryllium halides. The reaction of BeCl₂ with various phosphine ligands has been studied to understand how steric and electronic properties influence the resulting complex's structure. chemistryviews.org For example, bis(trimethylphosphine)beryllium dichloride, (PMe₃)₂BeCl₂, can be synthesized directly and serves as a precursor for other organoberyllium compounds. researchgate.netamericanelements.com

Research has shown that the steric bulk of the phosphine ligand, often quantified by its Tolman cone angle, is a critical factor in determining the stoichiometry of the complex. chemistryviews.orgresearchgate.net Phosphines with smaller cone angles can form four-coordinate diadducts of the type [(PR₃)₂BeCl₂]. In contrast, very bulky phosphines may only allow for the formation of a monoadduct, often resulting in a dinuclear, halide-bridged structure, such as [(PPh₃)BeCl₂]₂. chemistryviews.org

| Phosphine-BeCl₂ Complex | Phosphine Ligand | Cone Angle (°) | Stoichiometry (Phosphine:Be) | Reference(s) |

| [(PMe₃)₂BeCl₂] | Trimethylphosphine (B1194731) (PMe₃) | 118 | 2:1 | researchgate.netamericanelements.com |

| [(PMe₂Ph)₂BeCl₂] | Dimethylphenylphosphine (PMe₂Ph) | 122 | 2:1 | chemistryviews.org |

| [(PMePh₂)₂BeCl₂] | Methyldiphenylphosphine (PMePh₂) | 136 | 2:1 | chemistryviews.org |

| [(PPh₃)BeCl₂]₂ | Triphenylphosphine (PPh₃) | 145 | 1:1 (Dimeric) | chemistryviews.org |

Alkoxide and Aryloxide Derivatives

The synthesis of beryllium alkoxides and aryloxides from beryllium dichloride often requires strategies to prevent the formation of insoluble, polymeric materials. This is typically achieved by employing sterically demanding ligands that stabilize monomeric or small oligomeric species.

Early work demonstrated that reactions of BeCl₂ with less hindered alkoxides often lead to complex mixtures. However, the use of bulky substituents on the oxygen atom can yield well-defined structures. For instance, beryllium 2,6-di-t-butylphenoxide is notable for being monomeric in benzene, a unique characteristic at the time. kent.ac.uk Other sterically hindered alkoxides, such as those derived from 2-methyl-2-butanol (B152257) ([Be(OCMe₂Et)₂]) and 3-methyl-3-pentanol (B165633) ([Be(OCMeEt₂)₂]), form trimers in benzene. kent.ac.uk These bulky alkoxides can also react further to form dimeric alkoxythis compound–tetrahydrofuran (B95107) complexes. kent.ac.uk

More recent research has focused on the use of ancillary ligands to control the structure and reactivity of beryllium alkoxides and aryloxides. N-heterocyclic carbenes (NHCs) have proven particularly effective. The reaction of this compound dietherate with two equivalents of the NHC 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (sIPr) produces the bis(NHC)beryllium dichloride complex, (sIPr)₂BeCl₂. researchgate.netmdpi.com This complex serves as a versatile precursor. Its reaction with sodium ethoxide (NaOEt) yields the dimeric alkoxide [(sIPr)Be(OEt)Cl]₂, while reaction with lithium diisopropylphenoxide (LiODipp) affords the monomeric terminal aryloxide (sIPr)Be(ODipp)₂. researchgate.netmdpi.com These were the first examples of beryllium alkoxide and aryloxide species supported by NHCs. researchgate.netmdpi.com

Another important class of stabilizing ligands are the β-diketiminates. Mononuclear, heteroleptic beryllium halide complexes supported by the [HC{CMeNDipp}₂]⁻ (L; Dipp = 2,6-diisopropylphenyl) ligand can be synthesized via salt metathesis from BeCl₂. acs.orgnih.gov The resulting chloride precursor, [LBeCl], can then be used to generate alkylberyllium complexes like [LBeMe]. acs.orgnih.gov This methyl derivative readily undergoes protonolysis with alcohols and phenols to form the corresponding three-coordinate β-diketiminatoberyllium alkoxides and aryloxides, [LBeOR] (where R = Me, tBu, Ph). acs.orgnih.gov The iodido analogue, [LBeI], has been shown to react with tetrahydrofuran (THF) in a well-defined ring-opening insertion to produce the 4-iodo-n-butoxide complex, [LBeO(CH₂)₄I]. rsc.org

| Compound/Precursor | Reagent(s) | Product | Key Structural Features | Reference(s) |

| BeCl₂·2OEt₂ | 2 eq. sIPr | (sIPr)₂BeCl₂ | Distorted tetrahedral Be; C(carbene)-Be bond: 1.849(3) Å | researchgate.netmdpi.com |

| (sIPr)₂BeCl₂ | NaOEt | [(sIPr)Be(OEt)Cl]₂ | Bridging ethoxide dimer; C(carbene)-Be bond: 1.855(4) Å; Be-O bonds: 1.621(4) & 1.641(4) Å | researchgate.netmdpi.com |

| (sIPr)₂BeCl₂ | LiODipp | (sIPr)Be(ODipp)₂ | Monomeric terminal aryloxide | researchgate.netmdpi.com |

| BeCl₂ | [Li(L)] (L = β-diketiminate) | [LBeCl] | Three-coordinate beryllium | acs.orgnih.gov |

| [LBeMe] | MeOH, tBuOH, PhOH | [LBeOR] (R=Me, tBu, Ph) | Three-coordinate beryllium alkoxides/aryloxides | acs.orgnih.gov |

| [Be(OCMeEt₂)₂] | - | Trimer in benzene | - | kent.ac.uk |

| Be(OAr)₂ (Ar = 2,6-di-t-butylphenyl) | - | Monomer in benzene | Steric hindrance prevents oligomerization | kent.ac.uk |

Advanced Mechanistic Investigations in Organoberyllium Synthesis

The synthesis of organoberyllium compounds from beryllium dichloride involves complex reaction pathways that are influenced by factors such as solvent, ligand steric bulk, and the nature of the organometallic reagent. Advanced mechanistic studies, combining spectroscopic and computational methods, have provided significant insights into these processes.

One area of focus has been the beryllium analogue of the Schlenk equilibrium, which describes the redistribution of ligands around a metal center. Systematic studies on the reaction between diarylberyllium complexes (Ar₂Be) and beryllium bromide (BeBr₂) in the presence of diethyl ether (OEt₂) have shown that the position of the equilibrium is highly dependent on the steric bulk of the aryl groups. chemrxiv.org For very bulky groups like 2,4,6-triisopropylphenyl (Tip), the reaction proceeds cleanly to the heteroleptic Grignard-analogous product, ArBeBr(OEt₂). chemrxiv.org In contrast, with the less bulky mesityl group (Mes), a temperature-dependent equilibrium exists between the starting materials and the product, MesBeBr(OEt₂). chemrxiv.org These studies highlight a preference for heteroleptic species in many organoberyllium systems. nih.gov

Computational studies have been crucial in elucidating reaction mechanisms. For instance, in the reduction of a β-diketiminate this compound complex, [LBeCl], with potassium, the proposed mechanism involves the formation of an unobserved radical anion species followed by an intermolecular hydrogen-atom transfer. acs.orgnih.gov Similarly, computational investigations into the C-H activation of benzene by beryllium species, formed via reduction of BeCl₂ adducts, suggest the intermediacy of transient Be(I) radicals. rsc.org Density Functional Theory (DFT) calculations have also been used to explore the bonding in novel beryllium complexes, such as the stable, formally zerovalent complex [Be(cAAC)₂] (cAAC = cyclic (alkyl)(amino)carbene), which is synthesized from a [(cAAC)BeCl₂] precursor. kent.ac.ukumich.edu These calculations revealed strong π-backdonation from the beryllium atom to the carbene ligands, a key factor in the complex's stability. umich.edu

The dynamic behavior of organoberyllium compounds is another area of active investigation. Beryllocene (Cp₂Be), first synthesized from BeCl₂ and potassium cyclopentadienide, has a long-puzzling structure and exhibits significant fluxionality. uwimona.edu.jm Variable-temperature solid-state ⁹Be and ¹³C NMR spectroscopy, combined with DFT calculations, have been used to study the dynamic processes in detail. researchgate.net These studies identified a ring inversion mechanism that interchanges the coordination modes of the two cyclopentadienyl rings (η⁵ and η¹). researchgate.net The activation energy for this fluxional process was calculated to be 36.9 kJ mol⁻¹. researchgate.net This fluxionality explains why, even at low temperatures (163 K), all protons in the ¹H NMR spectrum appear equivalent. uwimona.edu.jm

| System Studied | Method(s) | Key Mechanistic Finding(s) | Reference(s) |

| Ar₂Be + BeBr₂ | ¹H, ⁹Be, ¹³C NMR, X-ray diffraction, DFT | Steric bulk of the aryl group controls the position of the Schlenk-type equilibrium, with bulkier groups favoring the heteroleptic ArBeBr product. | chemrxiv.org |

| Cp₂Be (Beryllocene) | VT ⁹Be & ¹³C NMR, DFT | Exhibits fluxional behavior via a ring inversion mechanism (η⁵ ↔ η¹) with a calculated activation energy of 36.9 kJ mol⁻¹. | researchgate.net |

| Reduction of [LBeCl] (L = β-diketiminate) | X-ray crystallography | Proposed mechanism involves formation of a radical anion and intermolecular H-atom transfer. | acs.orgnih.gov |

| Reduction of [(CAAC)BeCl₂] | DFT, X-ray crystallography | Formation of a stable Be(0) complex, [Be(cAAC)₂], stabilized by strong π-backdonation from Be to the carbene ligands. | kent.ac.ukumich.edu |

| Reduction of [{SiNDipp}BeCl]Li | NMR, X-ray crystallography, DFT | C-H activation of benzene proceeds via the presumed intermediacy of transient Be(I) radicals. | rsc.org |

Advanced Characterization Techniques and Spectroscopic Studies

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction (XRD) is fundamental in determining the crystalline structure of solid beryllium chloride. Studies have revealed that anhydrous BeCl₂ exists in different crystalline modifications, with the most common forms being orthorhombic and tetragonal.

The low-temperature α-modification of BeCl₂ typically crystallizes in the orthorhombic system, belonging to the Ibam space group researchgate.netnih.gov. In this structure, beryllium atoms are tetrahedrally coordinated by four chlorine atoms, forming infinite chains through shared edges researchgate.netatamanchemicals.comwikipedia.org. Within these chains, Be-Cl bond distances are approximately 2.026(1) Å researchgate.net. The structure can be visualized as a zig-zag chain of edge-sharing tetrahedra atamanchemicals.com. Some reports indicate the presence of four-membered rings with Cl-Be-Cl bond angles around 98.2°, which deviates from the ideal tetrahedral angle due to the bridging nature of the chlorine atoms researchgate.netatamanchemicals.com.

At higher temperatures, a tetragonal β-modification of BeCl₂ has been identified, crystallizing in the I4₁/acd space group researchgate.netwikipedia.org. This structure features a three-dimensional framework composed of interconnected supertetrahedra, [Be₄Cl₁₀] researchgate.net. The Be-Cl distances in this phase range from 2.023 to 2.032 Å researchgate.net.

| Crystal System | Space Group | Lattice Parameters (Å) | Reference(s) |

| Orthorhombic | Ibam | a = 5.285(3), b = 9.807(5), c = 5.227(3) | researchgate.netnih.gov |

| Orthorhombic | Ibam | a = 6.586, b = 6.586, c = 6.586 | materialsproject.org |

| Orthorhombic | a₀=9.86, b₀=5.36, c₀=5.26 | atamanchemicals.com | |

| Tetragonal | I4₁/acd | a = 10.595(5), c = 18.036(7) | researchgate.net |

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction (GED) is crucial for determining the molecular structure of this compound in the gaseous state, where it exists primarily as a linear monomer and a bridged dimer.

In the gaseous phase, monomeric BeCl₂ is linear, with the beryllium atom at the center and the two chlorine atoms arranged symmetrically, resulting in a Cl-Be-Cl bond angle of 180° atamanchemicals.comwikipedia.orgunacademy.comallen.invaia.comd-nb.info. This linear geometry is consistent with the sp hybridization of the beryllium atom and the VSEPR theory, minimizing electron pair repulsion unacademy.comallen.in. The equilibrium Be-Cl bond length in the monomer is reported as 1.791(5) Å, with a thermal-average bond length of 1.798(4) Å d-nb.info.

At elevated temperatures, this compound also forms a dimeric species, Be₂Cl₄, which features two bridging chlorine atoms atamanchemicals.comwikipedia.orgd-nb.infoprepp.in. For the dimer, the terminal Be-Cl bond length (rg) is approximately 1.828(14) Å, while the bridging Be-Cl bond length is longer, around 1.968(20) Å. The terminal Cl-Be-Cl bond angle in the dimer is approximately 134(4)° d-nb.info. The vapor over beryllium dichloride at 547 K has been found to consist of monomeric and dimeric molecules in a ratio of approximately 97.5:2.5 d-nb.info.

| Molecule | Bond Type | Bond Length (Å) | Bond Angle (°) | Reference(s) |

| BeCl₂ | Monomer (Be-Cl) | 1.791(5) (rₐ) | 180 (Cl-Be-Cl) | d-nb.info |

| BeCl₂ | Monomer (Be-Cl) | 1.798(4) (r<0xE1><0xB5><0xA2>) | 180 (Cl-Be-Cl) | d-nb.info |

| Be₂Cl₄ | Terminal (Be-Cl) | 1.828(14) (r<0xE1><0xB5><0xA2>) | d-nb.info | |

| Be₂Cl₄ | Bridging (Be-Cl) | 1.968(20) (r<0xE1><0xB5><0xA2>) | d-nb.info | |

| Be₂Cl₄ | 134(4) (Cl-Be-Cl) | d-nb.info |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of this compound, providing information about its molecular structure, bonding, and phase transitions. These techniques are sensitive to changes in dipole moment (IR) and polarizability (Raman) during molecular vibrations nanografi.comsavemyexams.com.

In the solid state, BeCl₂ forms polymeric chains, and its Raman spectra have indicated solid-state phase transitions occurring at 350 °C and 405 °C researchgate.net. The liquid and glassy states of BeCl₂ exhibit Raman bands that correlate with the vibrational modes of the solid allotropic phases researchgate.net. Studies on molten BeCl₂ suggest a structured density of states, indicative of its molecular nature, with bands attributed to the symmetric stretching modes of tetrahedral BeCl₄ and trigonal planar BeCl₃ units ingentaconnect.com.

For monomeric BeCl₂ in the gas phase, specific vibrational frequencies have been reported. These include a bending mode (ν₂) around 250 cm⁻¹ and stretching modes (ν₃) around 1135 cm⁻¹ d-nb.info. General ranges for covalent Be-Cl bonds in haloalkanes are cited between 500-800 cm⁻¹ in IR spectroscopy savemyexams.com.

Studies on aqueous solutions of BeCl₂ have focused on the hydrated beryllium cation, [Be(H₂O)₄]²⁺. Raman spectra of these solutions show a significant increase in the Be-O stretching frequency (by approximately 16%) compared to the free complex, indicating the influence of hydration on vibrational modes nih.gov.

| Phase | Technique | Frequency (cm⁻¹) | Assignment | Reference(s) |

| Gas (monomer) | IR/Raman | ~250 | Bending (ν₂) | d-nb.info |

| Gas (monomer) | IR/Raman | ~1135 | Stretching (ν₃) | d-nb.info |

| Solid | Raman | Various | Correlated to solid allotropic phase modes | researchgate.net |

| Melt | Raman | Various | Symmetric stretch (BeCl₄), Stretch (BeCl₃) | ingentaconnect.com |

| Aqueous Sol. | Raman | Higher than free | Be-O stretching (in [Be(H₂O)₄]²⁺) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (⁹Be)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁹Be NMR, is a valuable tool for characterizing beryllium compounds, including this compound and its complexes huji.ac.ilnih.govjournalirjpac.comresearchgate.netresearchgate.netresearchgate.net. The ⁹Be nucleus (spin I=3/2) is quadrupolar, which can lead to broad spectral lines, especially for low-symmetry environments huji.ac.il. However, for symmetric complexes, narrower lines can be observed huji.ac.il.